![molecular formula C13H21N3O3 B2518544 N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421478-08-1](/img/structure/B2518544.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, also known as MEOP or 4-MeO-PCMX, is a novel compound that has recently gained attention in the scientific community. It belongs to the class of isoxazole derivatives and has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
Target of Action
The primary target of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques . The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women .
Mode of Action
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE acts as an inhibitor of the Lp-PLA2 enzyme . By inhibiting this enzyme, the compound prevents the formation of lysophosphatidylcholine, a component of atherosclerotic plaques .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . This results in a decrease in the formation of these plaques, which are a major factor in the development of cardiovascular diseases .
Result of Action
The inhibition of the Lp-PLA2 enzyme by N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE leads to a decrease in the formation of atherosclerotic plaques . This can potentially reduce the risk of cardiovascular diseases in individuals with elevated levels of this enzyme .
実験室実験の利点と制限
One of the main advantages of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its high potency and selectivity for the NMDA receptor. It is also relatively stable and easy to synthesize. However, one limitation of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for research on N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, including exploring its potential therapeutic applications in other diseases, such as epilepsy and depression. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide derivatives with improved solubility and longer half-lives could also be developed to enhance its therapeutic efficacy.
In conclusion, N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is a novel compound with potential applications in various fields of research. Its neuroprotective and analgesic properties make it a promising candidate for the treatment of neurodegenerative diseases and pain management. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
合成法
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide involves the reaction of 4-methylisoxazole-3-carboxylic acid with N-(2-chloroethyl)piperidine in the presence of triethylamine and subsequent treatment with sodium methoxide. The product is then purified by column chromatography to obtain N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide in high yield and purity.
科学的研究の応用
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has also been studied for its analgesic properties and has shown promising results in reducing pain in animal models.
特性
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-10-9-12(15-19-10)13(17)14-11-3-5-16(6-4-11)7-8-18-2/h9,11H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVMLPZHDVNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。